Scientific Field: Polymer Science and Engineering
Methods of Application: The structure of the synthesized product was characterized by Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H -NMR), and high-resolution mass spectrometry (HRMS). The influence of the addition concentration of PTADH-Ph-3 and the final heating temperature (Tf) on the crystallization behavior of iPP was studied using a differential scanning calorimeter (DSC) .
Results or Outcomes: The results showed that the crystallization behavior of nucleated iPP had no relationship with Tf no matter how much PTADH-Ph-3 was added.
Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application: 1,3-Diamines are significant motifs in natural products and serve as building blocks in synthetic organic chemistry .
Methods of Application: The synthetic methods for the preparation of 1,3-diamines are summarized in the referenced review .
Scientific Field: Materials Science and Electronics
Methods of Application: Nanostructured films of NTD with a thickness of 75 nm are spin coated. These films are then manipulated via an annealing process and characterized using different techniques .
Results or Outcomes: The UV/Vis spectroscopy indicates that the NTD films have transmittance values greater than 87% in the visible region, which are enough to meet the requirements of the HTL materials in optoelectronic devices .
Methods of Application: The optical properties of a 1.1-mm thick sample of isotactic polypropylene nucleated with 1,3,5-benzenetricarboxylic acid tris(3-methylbutylamide) were studied .
Results or Outcomes: The clarity of the sample improved from 79% to 98.7% and the haze value decreased from 64% to 27.4% .
1-N,3-N-diphenylbenzene-1,3-diamine, also known as N1,N3-diphenylbenzene-1,3-diamine, is an organic compound with the molecular formula C18H16N2. It features two phenyl groups attached to the nitrogen atoms of a benzene-1,3-diamine structure. This compound is characterized by its aromatic properties and is classified as a diamine due to the presence of two amine functional groups (-NH2) on the benzene ring. The compound's structure allows for various interactions and reactivity patterns, making it of significant interest in both synthetic and applied chemistry .
These reactions are often utilized in synthesizing more complex organic molecules or polymers .
Research indicates that 1-N,3-N-diphenylbenzene-1,3-diamine exhibits biological activity that may include:
The synthesis of 1-N,3-N-diphenylbenzene-1,3-diamine typically involves:
These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry .
1-N,3-N-diphenylbenzene-1,3-diamine finds applications in various fields:
The compound's structural features enable its incorporation into diverse chemical systems .
Interaction studies involving 1-N,3-N-diphenylbenzene-1,3-diamine focus on its behavior in different environments:
Several compounds share structural similarities with 1-N,3-N-diphenylbenzene-1,3-diamine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,N-Diphenylbenzene-1,4-diamine | Two phenyl groups on different nitrogen | Exhibits different reactivity due to positioning |
N,N'-Diphenyl-p-phenylenediamine | Substituents on para positions | Known for enhanced stability |
3,N-Diphenylbenzene-1,3-diamine | Similar diamine structure but different position | Varies in biological activity |
The uniqueness of 1-N,3-N-diphenylbenzene-1,3-diamine lies in its specific arrangement of functional groups and the resulting electronic properties that influence its reactivity and biological activity .